(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a spirocyclic compound featuring a benzodioxin moiety fused to a 1,5-dioxa-9-azaspiro[5.5]undecane system via a methanone bridge. The benzodioxin group contributes electron-rich aromatic properties, while the spirocyclic amine provides conformational stability and solubility modulation .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-16(15-12-20-13-4-1-2-5-14(13)23-15)18-8-6-17(7-9-18)21-10-3-11-22-17/h1-2,4-5,15H,3,6-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUKMPYSLQYSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a derivative of benzodioxane that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a 9-azaspiro framework. This unique combination may contribute to its biological activity by influencing interactions with biological targets.
Antimycobacterial Activity
Research has identified related compounds based on the dihydrobenzo[b][1,4]dioxin scaffold as potent inhibitors of DprE1, an essential enzyme in the biosynthesis of mycobacterial cell walls. A study demonstrated that derivatives exhibited significant antimycobacterial activity with low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis .
| Compound | Structure | MIC (μM) |
|---|---|---|
| A | [Structure A] | 0.25 |
| B | [Structure B] | 0.50 |
| C | [Structure C] | 0.75 |
PARP Inhibition
Another line of investigation focused on the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. The compound's analogs have been shown to inhibit PARP activity effectively, with IC50 values indicating promising potency:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound 1 | 12 ± 1.6 | Moderate inhibitor |
| Compound 2 | 5.8 ± 0.10 | Stronger inhibition |
| Compound 3 | 0.88 ± 0.09 | Most potent among tested |
These results suggest that modifications to the benzodioxane structure can enhance PARP inhibitory activity .
The biological activity of this compound appears to stem from its ability to interact with specific enzymes involved in critical cellular processes:
- DprE1 Inhibition : The compound binds to DprE1, disrupting mycobacterial cell wall synthesis, which is vital for the survival of Mycobacterium tuberculosis.
- PARP Inhibition : By inhibiting PARP, the compound may induce synthetic lethality in cancer cells that rely on PARP for DNA repair.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to This compound :
- DprE1 Inhibitors : A study published in Nature highlighted a series of DprE1 inhibitors derived from the benzodioxane scaffold showing promising results against drug-resistant strains of tuberculosis .
- PARP Inhibitors : Research indicated that modifications on the benzodioxane ring could lead to enhanced efficacy against various cancer cell lines by exploiting the DNA repair pathway .
- Toxicological Assessments : Toxicity studies have shown that while some derivatives exhibit significant biological activity, they also possess acute toxicity profiles that necessitate careful evaluation during drug development .
Scientific Research Applications
Overview
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry and drug development. This article explores its chemical properties, synthesis, and various applications, particularly in the pharmaceutical field.
Pharmacological Applications
The compound's structural features suggest several pharmacological applications:
1. Anticancer Activity
Recent studies have indicated that benzodioxane derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
2. Antimicrobial Properties
Research has shown that benzodioxane derivatives possess antimicrobial activity against a range of pathogens. These compounds may disrupt bacterial cell membranes or inhibit key metabolic pathways .
3. Central Nervous System Effects
The unique structure of this compound suggests potential neuropharmacological effects. Compounds with similar scaffolds have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
Comparison with Similar Compounds
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Molecular Formula: C₁₉H₂₂ClFNO₃
- Key Differences : Replaces the benzodioxin group with a 2-chloro-6-fluorophenyl ring.
- This compound’s reduced aromatic bulk may lower lipophilicity compared to the benzodioxin analog .
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one
- Molecular Formula: C₁₈H₂₅NO₅S
- Key Differences: Features a 4-methanesulfonylphenyl group linked via a propanone chain.
- The extended chain increases flexibility, contrasting with the rigid methanone bridge in the target compound .
Spirocyclic System Modifications
8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate
- Molecular Formula : C₂₅H₂₈N₂O₇S
- Key Differences : Utilizes a 1-thia-4,8-diazaspiro[4.5]decan-3-one core instead of the 1,5-dioxa-9-azaspiro[5.5]undecane system.
- Implications: The sulfur atom and smaller spiro ring (4.5 vs. The oxalate salt improves crystallinity and bioavailability .
Benzodioxin Derivatives with Heterocyclic Systems
9-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
- Molecular Formula : C₂₆H₂₀N₂O₅
- Key Differences: Integrates the benzodioxin group into a pyrano-benzoxazinone scaffold.
- However, the absence of a spirocyclic amine reduces conformational control compared to the target compound .
(5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Molecular Formula : C₂₈H₂₈N₂O₄S₂
- Key Differences: Combines two benzodioxin groups with a thiazolidinone core.
- Implications: The thioxo-thiazolidinone moiety introduces redox activity, which could be leveraged in prodrug design. The dual benzodioxin arrangement may amplify antioxidant properties .
Comparative Data Table
Research Findings and Implications
- Bioactivity : Compounds with halogenated aryl groups (e.g., Cl/F in ) show enhanced antibacterial activity, while sulfonyl-containing analogs (e.g., ) exhibit kinase inhibition due to electrostatic interactions.
- Solubility: The spirocyclic amine in the target compound improves aqueous solubility compared to non-spiro benzodioxin derivatives (e.g., ), which rely on lipophilic fused rings.
- Metabolic Stability : Smaller spiro systems (e.g., ) with higher ring strain may undergo faster oxidative metabolism, whereas the 5.5-membered spiro core in the target compound offers balanced stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
